molecular formula C16H16Cl2N2O2 B2824841 [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone CAS No. 153948-82-4

[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone

Cat. No. B2824841
CAS RN: 153948-82-4
M. Wt: 339.22
InChI Key: OZZIGUCEIWXPIA-UHFFFAOYSA-N
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Description

3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone, commonly known as DCPM, is a synthetic compound with a wide range of applications in scientific research. DCPM is a member of a class of compounds known as isoxazolines, which have been studied for their potential in drug discovery, as well as their use in biochemistry and physiology. DCPM has been studied for its ability to modulate a variety of biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction. DCPM is also known to possess anti-inflammatory and anti-tumor properties.

Scientific Research Applications

Pharmacological Studies and Therapeutic Potentials

  • Orexin Receptor Antagonism for Insomnia Treatment : A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, highlights its potential for treating insomnia. The study elucidates the disposition and metabolism of SB-649868 in humans, demonstrating its elimination and metabolic pathways, which could be relevant for understanding the metabolic behavior of structurally related compounds (Renzulli et al., 2011).

  • Antagonism of Nociceptin/Orphanin FQ Peptide Receptors : LY2940094, a compound with a detailed structure involving piperidine and dichlorophenyl groups, serves as a potent and selective antagonist of the nociceptin opioid peptide receptor (NOP), proposing therapeutic benefits for obesity, eating disorders, and depression. This research outlines the receptor occupancy and pharmacokinetics of LY2940094 in rats and humans, providing insight into its brain penetration and efficacy (Raddad et al., 2016).

  • Understanding Environmental Exposures : Investigations into environmental phenols and their effects on human health, including bisphenol A (BPA) and triclosan, reveal the widespread presence of these compounds and their potential links to oxidative stress and inflammation. Such studies are crucial for assessing the safety and environmental impact of various chemicals, including those structurally related to the compound (Watkins et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, potentially including enzymes, receptors, and ion channels .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

The compound may affect a variety of biochemical pathways. Given its potential targets, it could influence pathways related to signal transduction, cellular metabolism, or gene expression . .

Pharmacokinetics

Based on its structural features, it may exhibit properties such as moderate absorption, distribution in various tissues, metabolism by liver enzymes, and excretion through the kidneys . These properties could influence its bioavailability and overall pharmacological effects.

Result of Action

Given its potential targets and modes of action, it could have a variety of effects, potentially including modulation of enzyme activity, alteration of cellular signaling, or changes in gene expression .

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could affect its stability and activity . Additionally, the compound’s effects could be influenced by the physiological environment, including the presence of other drugs, the individual’s health status, and genetic factors .

properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-10-13(16(21)20-8-3-2-4-9-20)15(19-22-10)14-11(17)6-5-7-12(14)18/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZIGUCEIWXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725468
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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